An In-Depth Technical Guide to 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Structure, Synthesis, and Applications
This guide provides a comprehensive overview of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, a key protected nucleoside in the synthesis of modified oligonucleotides. We will delve into its molecular structure, established synthetic protocols, and its critical role in the development of therapeutic and diagnostic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction: The Strategic Importance of Protecting Groups in Oligonucleotide Synthesis
The 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) group, commonly referred to as the TIPDS group, is a bifunctional silyl ether that simultaneously protects the 3'- and 5'-hydroxyl groups of ribonucleosides, such as uridine.[2] This bulky protecting group offers significant advantages in the synthesis of 2'-O-modified ribonucleosides, which are crucial components of many therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[3]
Molecular Structure and Physicochemical Properties
The structure of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine features a central uridine core with the 3' and 5' hydroxyl groups of the ribose sugar linked by a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl bridge. This cyclic silyl ether imparts specific physicochemical properties to the molecule.
Structural Features
The TIPDS group locks the ribose ring in a conformation that facilitates selective modification of the remaining free 2'-hydroxyl group. The bulky isopropyl substituents on the silicon atoms provide steric hindrance, which contributes to the stability of the protecting group under various reaction conditions.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C21H38N2O7Si2 | [4] |
| Molecular Weight | 486.71 g/mol | [4][] |
| CAS Number | 69304-38-7 | [4][] |
| Appearance | Solid foam | [6] |
| Storage | <-15°C | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is typically achieved through the reaction of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base, such as pyridine.[2][3] This procedure selectively protects the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups, leaving the 2'-hydroxyl group available for subsequent chemical modifications.
Experimental Protocol: Synthesis of 3',5'-O-(TIPDS)uridine
Materials:
-
Uridine (anhydrous)
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry the uridine by co-evaporation with anhydrous pyridine.
-
Reaction: Dissolve the dried uridine in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the addition of water. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine as a solid foam.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the silylating agent and the protected product.
-
Pyridine as Base and Solvent: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.
-
Controlled Addition: Slow addition of the silylating agent at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the uridine protons and the isopropyl groups of the TIPDS moiety.[6]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product.
The Role of 3',5'-O-(TIPDS)uridine in Oligonucleotide Synthesis
The primary application of 3',5'-O-(TIPDS)uridine is as a key intermediate in the synthesis of 2'-O-modified ribonucleosides.[3] These modified nucleosides are then converted into phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis.[8]
Workflow for 2'-O-Modification
The availability of the 2'-hydroxyl group in 3',5'-O-(TIPDS)uridine allows for a variety of chemical modifications, including methylation, fluorination, and the introduction of larger functional groups.
Caption: Synthesis of 2'-O-modified uridine phosphoramidites.
Deprotection of the TIPDS Group
The TIPDS group is typically removed under fluoride-mediated conditions, most commonly using tetrabutylammonium fluoride (TBAF).[9] This deprotection step is highly selective and does not affect other common protecting groups used in oligonucleotide synthesis.
Applications in Drug Discovery and Development
Modified oligonucleotides containing 2'-O-modified ribonucleosides exhibit enhanced properties compared to their unmodified counterparts, including:
-
Increased Nuclease Resistance: Modifications at the 2'-position can protect the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in vivo.
-
Improved Binding Affinity: Certain 2'-modifications can enhance the binding affinity of the oligonucleotide to its target RNA sequence.
-
Reduced Off-Target Effects: Strategic placement of modified nucleosides can minimize unintended interactions with other cellular components.
These improved properties have led to the development of several oligonucleotide-based therapeutics for a range of diseases, including genetic disorders, viral infections, and cancer.[]
Conclusion
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is an indispensable tool in the field of nucleic acid chemistry. Its ability to selectively protect the 3'- and 5'-hydroxyl groups of uridine provides a robust platform for the synthesis of 2'-O-modified ribonucleosides. The incorporation of these modified building blocks into oligonucleotides has been instrumental in advancing the development of next-generation nucleic acid-based therapeutics and diagnostics.
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